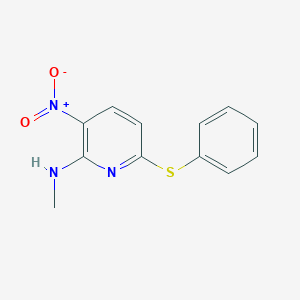
3-pyridin-3-ylpropyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-3-ylpropyl 3-oxobutanoate is an organic compound that belongs to the class of acetoacetic esters. These esters are known for their versatility in organic synthesis, particularly in the formation of ketones and other complex molecules. The compound features a pyridyl group, which is a nitrogen-containing aromatic ring, attached to a propyl chain, which in turn is connected to the acetoacetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 3-(3-pyridyl)propyl ester typically involves the esterification of acetoacetic acid with 3-(3-pyridyl)propanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 3-(3-pyridyl)propyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be employed to drive the esterification reaction. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-pyridin-3-ylpropyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to substitute the ester group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
3-pyridin-3-ylpropyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The ester is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetoacetic acid 3-(3-pyridyl)propyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-(3-pyridyl)propanol, which can then participate in further biochemical reactions. The pyridyl group may interact with specific enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester of acetoacetic acid, commonly used in organic synthesis.
Methyl acetoacetate: Another ester variant with similar reactivity.
Acetoacetic acid n-propyl ester: Similar in structure but lacks the pyridyl group.
Uniqueness
3-pyridin-3-ylpropyl 3-oxobutanoate is unique due to the presence of the pyridyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-pyridin-3-ylpropyl 3-oxobutanoate |
InChI |
InChI=1S/C12H15NO3/c1-10(14)8-12(15)16-7-3-5-11-4-2-6-13-9-11/h2,4,6,9H,3,5,7-8H2,1H3 |
Clé InChI |
ZLDMYZSLEMYMLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-5-ol](/img/structure/B8316618.png)





![4-(3-Pyridinyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B8316656.png)


